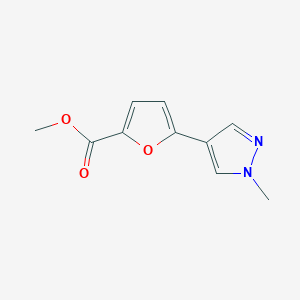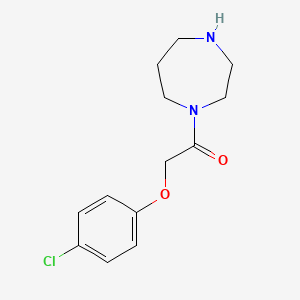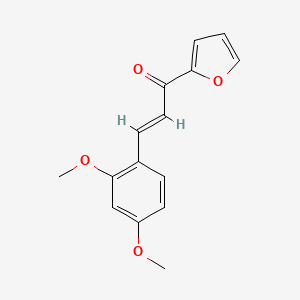
3-(2,6-Difluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Difluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one (hereinafter referred to as “3-DFPMP”) is an organic compound belonging to the class of prop-2-en-1-ones. It is a colorless solid that is insoluble in water and has a melting point of 100 °C (212 °F). 3-DFPMP is of interest due to its potential applications in organic synthesis and biological research.
Wissenschaftliche Forschungsanwendungen
3-DFPMP has many potential applications in scientific research. It has been used in the synthesis of various compounds, including anilines, alkynes, and amines. It has also been used as a reagent for the synthesis of various compounds, such as pyrrolidines and indoles. Additionally, 3-DFPMP has been used in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of 3-DFPMP is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By blocking the activity of COX-2, 3-DFPMP is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
3-DFPMP has been found to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, 3-DFPMP has been found to reduce the production of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-DFPMP in laboratory experiments is its ease of synthesis. Additionally, 3-DFPMP is relatively inexpensive and can be stored at room temperature for extended periods of time. However, 3-DFPMP is not water-soluble and must be dissolved in organic solvents for use in experiments. Additionally, the compound is toxic and must be handled with care.
Zukünftige Richtungen
The potential future directions for 3-DFPMP include further research into its anti-inflammatory and analgesic effects. Additionally, further research into the mechanism of action of 3-DFPMP is needed in order to better understand its effects. Furthermore, further research into the potential applications of 3-DFPMP in the synthesis of various compounds is needed. Finally, further research into the potential toxicity of 3-DFPMP is needed in order to ensure its safe use in laboratory experiments.
Synthesemethoden
3-DFPMP can be synthesized via a three-step reaction sequence. The first step involves the reaction of 2,6-difluorobenzaldehyde and 2-methylphenylprop-2-en-1-one in the presence of a catalytic amount of sodium methoxide, resulting in the formation of the desired product. The second step involves the reaction of the product with sodium hydroxide, followed by the third step of hydrolysis with hydrochloric acid. This three-step reaction sequence produces a yield of up to 85%.
Eigenschaften
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O/c1-11-5-2-3-6-12(11)16(19)10-9-13-14(17)7-4-8-15(13)18/h2-10H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRHQIRQKUMWAU-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6320054.png)
![2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6320056.png)








![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)
